N-(3-methoxypropyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
This compound features a triazolopyridazine core substituted with a phenyl group at position 3 and a piperidine-4-carboxamide moiety linked to a 3-methoxypropyl chain.
Properties
Molecular Formula |
C21H26N6O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N6O2/c1-29-15-5-12-22-21(28)17-10-13-26(14-11-17)19-9-8-18-23-24-20(27(18)25-19)16-6-3-2-4-7-16/h2-4,6-9,17H,5,10-15H2,1H3,(H,22,28) |
InChI Key |
DNTDLSJTDYTYKS-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1CCN(CC1)C2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions.
Attachment of the methoxypropyl group: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the formation of reduced analogs.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-methoxypropyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes and pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to receptors: The compound may bind to specific receptors, modulating their activity.
Inhibition of enzymes: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Modulation of signaling pathways: It may influence signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Structural Comparison Table
Key Structural and Functional Insights
Triazolo Substituent Effects: The phenyl group in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets compared to isopropyl () or methyl ().
Piperidine Position :
- The piperidine-4-carboxamide configuration in the target compound and and analogs allows for a distinct spatial orientation compared to piperidine-3-carboxamide (). This positional shift may alter hydrogen-bonding patterns or steric interactions with target proteins .
Amide Substituent Modifications :
- The 3-methoxypropyl chain in the target compound introduces ether oxygen atoms, which may enhance solubility relative to bulky aryl groups like 4-phenylbutan-2-yl () or electron-deficient 4-chlorobenzyl (). The 3-chloro-4-methoxyphenyl group () combines halogen and methoxy moieties, balancing lipophilicity and polarity .
Electrophilic vs. Polar Groups :
- Chlorine in and analogs could enhance binding via halogen bonding but may introduce metabolic stability challenges. Methoxy groups (target compound, ) improve solubility and reduce metabolic oxidation risks .
Pharmacological Implications (Inferred)
While direct activity data are unavailable, structural trends suggest:
- Target Selectivity : The phenyl-substituted triazolo core (target compound) may favor targets requiring planar aromatic interactions, whereas isopropyl or methyl groups () might optimize hydrophobic pocket binding.
- Metabolic Stability : Chlorine () could slow cytochrome P450-mediated degradation, but may increase toxicity risks .
Biological Activity
N-(3-methoxypropyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H24N4O
- CAS Number : 1111279-43-6
- Key Functional Groups :
- Triazole ring
- Piperidine moiety
- Carboxamide group
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
-
c-Met Kinase Inhibition :
- The compound has shown promising inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in cancer progression.
- In vitro studies indicate that it exhibits cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 1.06 to 2.73 µM .
- Apoptosis Induction :
Pharmacological Effects
The pharmacological evaluation of this compound has revealed several important effects:
- Cytotoxicity :
- It demonstrates moderate to significant cytotoxicity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 |
| HeLa | 2.73 ± 0.33 |
- Selectivity :
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds in the triazolo-pyridazine class:
-
Study on Triazolo-Pyridazine Derivatives :
- A series of derivatives were synthesized and evaluated for their anticancer properties. The most effective compounds exhibited IC50 values comparable to known inhibitors like Foretinib .
- These findings support the hypothesis that modifications in the triazolo-pyridazine structure can enhance biological activity.
- Microwave-Assisted Synthesis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
